2-(3-Hydroxyphenylamino)ethanesulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

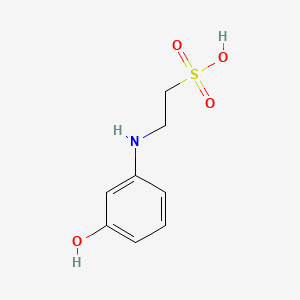

2-(3-Hydroxyphenylamino)ethanesulfonic acid is an organic compound with the molecular formula C8H11NO4S and a molecular weight of 217.24 g/mol . This compound is characterized by the presence of a hydroxyphenyl group attached to an ethanesulfonic acid moiety through an amino linkage. It is known for its applications in various scientific fields due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenylamino)ethanesulfonic acid typically involves the reaction of 3-aminophenol with ethanesulfonic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as crystallization and filtration, are employed to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Hydroxyphenylamino)ethanesulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The amino group can be reduced to form amines.

Substitution: The hydroxy and amino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group leads to quinones, while reduction of the amino group results in amines .

Aplicaciones Científicas De Investigación

2-(3-Hydroxyphenylamino)ethanesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.

Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(3-Hydroxyphenylamino)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups enable the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, thereby modulating their activities. The sulfonic acid moiety enhances the solubility and stability of the compound in aqueous environments .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Hydroxyphenylamino)ethanesulfonic acid

- 2-(2-Hydroxyphenylamino)ethanesulfonic acid

- 2-(3-Methoxyphenylamino)ethanesulfonic acid

Uniqueness

2-(3-Hydroxyphenylamino)ethanesulfonic acid is unique due to the specific positioning of the hydroxy group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .

Actividad Biológica

2-(3-Hydroxyphenylamino)ethanesulfonic acid, also known as a derivative of phenylalanine, has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a sulfonic acid group and a hydroxyl group on the aromatic ring, which contributes to its biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A sulfonic acid group (-SO₃H)

- An amino group (-NH₂)

- A hydroxyl group (-OH)

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar to other phenolic compounds, it may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Antioxidant Properties : The hydroxyl group in its structure is likely to contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress.

- Cell Signaling Modulation : The compound may interact with various signaling pathways, influencing cell proliferation and apoptosis.

Biological Activities

-

Antioxidant Activity :

- Studies indicate that compounds with similar structures exhibit significant antioxidant properties. The ability to donate hydrogen atoms from the hydroxyl group allows for the neutralization of reactive oxygen species (ROS).

-

Anticancer Potential :

- Research has shown that derivatives of phenolic compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds similar to this compound have been tested against various cancer cell lines with promising results.

-

Neuroprotective Effects :

- Some studies suggest that this compound may have neuroprotective effects by modulating pathways involved in neurodegenerative diseases, potentially through inhibition of glycogen synthase kinase 3β (GSK-3β), a key target in Alzheimer's disease therapy.

Case Studies and Experimental Results

| Study | Findings | Methodology |

|---|---|---|

| Study on Antioxidant Properties | Showed that this compound significantly reduced ROS levels in vitro. | DCFH-DA assay to measure ROS production. |

| Anticancer Activity Assessment | Induced apoptosis in SH-SY5Y human neuroblastoma cells with an IC₅₀ of 50 µM after 48 hours. | MTT assay for cell viability. |

| Neuroprotective Mechanism Investigation | Inhibited GSK-3β activity with an IC₅₀ value of 25 µM, suggesting potential in Alzheimer's treatment. | Enzyme inhibition assays using purified GSK-3β. |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound is likely absorbed through the gastrointestinal tract due to its polar nature.

- Distribution : It may distribute widely in tissues due to its small size and solubility.

- Metabolism : Primarily metabolized via conjugation reactions in the liver.

- Excretion : Predominantly excreted through urine as metabolites.

Propiedades

IUPAC Name |

2-(3-hydroxyanilino)ethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c10-8-3-1-2-7(6-8)9-4-5-14(11,12)13/h1-3,6,9-10H,4-5H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUJODDVPJHJFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NCCS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40698248 |

Source

|

| Record name | 2-(3-Hydroxyanilino)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104932-73-2 |

Source

|

| Record name | 2-(3-Hydroxyanilino)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.